2,2-Dibutyloctanoic acid
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Overview
Description
2,2-Dibutyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with two butyl groups attached to the second carbon atom of the octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibutyloctanoic acid can be synthesized through several methods. One common approach involves the alkylation of octanoic acid with butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include steps such as the purification of starting materials, controlled addition of reagents, and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibutyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the butyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2-Dibutyloctanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2,2-dibutyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and lipid synthesis. The exact molecular targets and pathways are still under investigation, but its structural similarity to other fatty acids suggests potential roles in modulating enzyme activity and signaling pathways.
Comparison with Similar Compounds
Octanoic Acid: A simpler carboxylic acid with an eight-carbon chain.
2,2-Dimethyloctanoic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethyloctanoic Acid: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness: 2,2-Dibutyloctanoic acid is unique due to the presence of two butyl groups, which impart distinct physical and chemical properties
Properties
CAS No. |
60948-94-9 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,2-dibutyloctanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-7-10-11-14-16(15(17)18,12-8-5-2)13-9-6-3/h4-14H2,1-3H3,(H,17,18) |
InChI Key |
MOTGYRRBAXQEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)(CCCC)C(=O)O |
Origin of Product |
United States |
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